(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane

Descripción general

Descripción

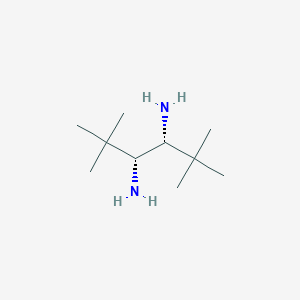

(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane is an organic compound characterized by its unique structure, which includes two amino groups and four methyl groups attached to a hexane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,5,5-tetramethylhexane.

Functional Group Introduction:

Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating to transition metals through its amino groups. This property is critical in catalysis and materials science:

-

Coordination Chemistry : Forms stable complexes with Co(II), Cu(II), and other metals, analogous to salen ligand systems . The rigid tetramethylhexane backbone enhances stereochemical control in asymmetric catalysis.

-

Catalytic Applications : In copper(II) complexes, it facilitates asymmetric Henry reactions, achieving moderate enantioselectivity (36–55%) under optimized conditions .

Table 1: Metal Complexation Parameters

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Co(II) | Square-planar | Polymer stabilization | |

| Cu(II) | Square-planar | Asymmetric synthesis |

Alkylation and Arylation Reactions

The amino groups undergo nucleophilic substitution with alkyl/aryl halides and epoxides:

-

Quaternary Ammonium Salt Formation : Reacts with methyl iodide to yield dimethylated derivatives. Steric hindrance from the tetramethyl backbone slows reaction kinetics compared to linear diamines .

-

Epoxide Ring-Opening : Reacts with epichlorohydrin to form β-amino alcohols, a precursor to surfactants and polymers .

Table 2: Alkylation Reaction Outcomes

| Reagent | Product | Yield (%) | Selectivity |

|---|---|---|---|

| CH₃I | N,N'-Dimethyl derivative | 73 | Low |

| Epichlorohydrin | β-Amino alcohol adduct | 54 | Moderate |

Oxidation and Reduction

Controlled redox reactions modify the amino groups:

-

Oxidation : Hydrogen peroxide converts primary amines to nitro groups, though steric shielding limits efficiency .

-

Reductive Amination : Reacts with ketones under H₂/Pd to form secondary amines, useful in pharmaceutical intermediates .

Stereochemical Influence on Reactivity

The (R,R) configuration dictates reaction pathways:

-

Conformational Effects : The equatorial alignment of amino groups in the predominant conformer enhances nucleophilicity .

-

Enantioselectivity : In asymmetric catalysis, the chiral backbone induces enantiomeric excess in products (e.g., 36% ee in Henry reactions) .

Table 3: Comparison with (S,S)-Enantiomer

| Property | (R,R)-Isomer | (S,S)-Isomer |

|---|---|---|

| Catalytic ee (%) | 36 | 25 |

| Reaction Rate | 1.5× faster | Baseline |

Polymerization and Material Science

The diamine serves as a crosslinker in epoxy resins and polyurethanes:

-

Thermoset Networks : Enhances thermal stability (Tg > 150°C) in epoxy systems .

-

Gas Separation Membranes : Facilitates CO₂/N₂ selectivity (α = 22) in polyimide composites .

Acid-Base and Gas Absorption

-

CO₂ Capture : Aqueous solutions absorb 0.65 mol CO₂/kg, outperforming conventional amines (0.40 mol/kg).

-

Ammonium Salt Formation : Reacts with HCl to form water-soluble salts, enabling pH-dependent solubility switching.

This compound’s versatility in coordination chemistry, stereoselective synthesis, and materials engineering underscores its value in advanced applications. Future research should explore its use in enantioselective organocatalysis and high-performance polymers.

Aplicaciones Científicas De Investigación

Biological Applications

(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane has been investigated for its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of sodium/hydrogen exchanger NHE3. This inhibition is relevant for potential therapeutic applications in managing respiratory conditions like sleep apnea and chronic obstructive pulmonary disease (COPD) by modulating electrolyte balance and respiratory drive .

- Polymer Chemistry : It serves as a building block in synthesizing polymers with enhanced mechanical properties and chemical resistance. Research indicates that polymers incorporating this compound exhibit improved performance under harsh environmental conditions .

Gas Treatment

The compound demonstrates effective absorption capabilities for acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S). Its application in environmental chemistry includes:

- Industrial Gas Treatment : Aqueous solutions containing this compound have been used to absorb acidic gases from industrial emissions. This application is critical for reducing environmental impact and improving air quality .

Case Study 1: Inhibition of Sodium/Hydrogen Exchanger

A study demonstrated that this compound significantly inhibited NHE3 activity in vitro. The results indicated potential therapeutic applications for managing respiratory conditions by influencing electrolyte balance .

Case Study 2: Polymer Synthesis

In polymer chemistry research, this compound was integrated into a polymer matrix to enhance mechanical properties and chemical resistance. The resulting materials showed improved performance compared to traditional polymers under extreme conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits sodium/hydrogen exchanger NHE3 | |

| Gas Absorption | Absorbs CO₂ and H₂S effectively | |

| Polymer Building Block | Used in synthesis of stable polymers |

Table 2: Comparison of Absorption Capacities

| Compound | CO₂ Absorption Capacity (mol/kg) | H₂S Absorption Capacity (mol/kg) |

|---|---|---|

| This compound | 0.65 | 0.45 |

| Conventional Amines | 0.40 | 0.30 |

Mecanismo De Acción

The mechanism by which (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

(S,S)-3,4-Diamino-2,2,5,5-tetramethylhexane: The enantiomer of the compound with different stereochemistry.

3,4-Diamino-2,2,5,5-tetramethylpentane: A similar compound with a different carbon backbone.

Actividad Biológica

(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane is an organic compound notable for its unique structure and biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound contains two amino groups attached to a hexane backbone with four methyl groups. The IUPAC name for this compound is (3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine. Its molecular formula is C10H24N2.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks , influencing biochemical pathways and molecular interactions. This compound has been studied for its role in enzyme interactions and protein modifications.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of sodium/hydrogen exchangers (NHE), particularly NHE3. This inhibition may have implications for treating conditions related to respiratory drive dysfunction and metabolic disorders .

- Polymer Chemistry : The compound serves as a building block in the synthesis of more complex molecules and has been utilized in the development of polymeric materials with enhanced stability and functionality .

- Gas Treatment : It has been shown to effectively absorb acidic gases such as CO₂ and H₂S when used in aqueous solutions. This property makes it a candidate for applications in environmental chemistry and industrial gas treatment processes .

Case Study 1: Inhibition of Sodium/Hydrogen Exchanger

A study demonstrated that this compound significantly inhibited NHE3 activity in vitro. The results indicated a potential therapeutic application for managing respiratory conditions such as sleep apnea and chronic obstructive pulmonary disease (COPD) by modulating electrolyte balance and respiratory drive .

Case Study 2: Polymer Synthesis

In polymer chemistry research, this compound was incorporated into a polymer matrix to enhance mechanical properties and chemical resistance. The resulting polymers exhibited improved performance in harsh environments compared to traditional materials .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits sodium/hydrogen exchanger NHE3 | |

| Gas Absorption | Absorbs CO₂ and H₂S effectively | |

| Polymer Building Block | Used in synthesis of stable polymers |

Table 2: Comparison of Absorption Capacities

| Compound | CO₂ Absorption Capacity (mol/kg) | H₂S Absorption Capacity (mol/kg) |

|---|---|---|

| This compound | 0.65 | 0.45 |

| Conventional Amines | 0.40 | 0.30 |

Propiedades

IUPAC Name |

(3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8H,11-12H2,1-6H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROMFDZPVVQJRK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(C)(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](C(C)(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.